molecular formula C16H15NO3S B2626202 2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide CAS No. 2034564-00-4

2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2626202
CAS No.: 2034564-00-4
M. Wt: 301.36
InChI Key: AIYDBEGNXMYKPW-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide is a complex organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide typically involves the formation of the furan and thiophene rings followed by their functionalization and coupling. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, such as:

Uniqueness

What sets 2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide apart is its combination of both thiophene and furan rings, which imparts unique electronic and biological properties. This dual-ring structure allows for versatile interactions with various biological targets and enhances its potential as a therapeutic agent and material science component .

Properties

IUPAC Name

2,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-10-7-14(11(2)19-10)16(18)17-8-13-3-4-15(20-13)12-5-6-21-9-12/h3-7,9H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYDBEGNXMYKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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